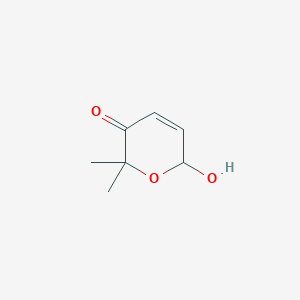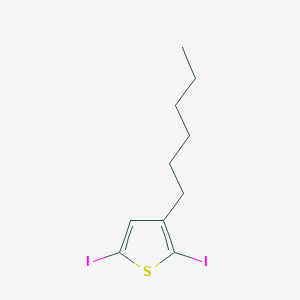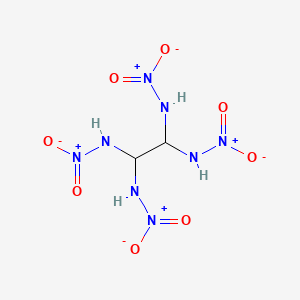![molecular formula C9H16N2O B14296944 N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine CAS No. 124852-90-0](/img/structure/B14296944.png)
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine is a compound that belongs to the class of hydroxylamines. Hydroxylamines are known for their versatile reactivity and are used in various chemical reactions and applications. This compound features a unique structure with a di(prop-2-en-1-yl)amino group attached to a propylidene chain, which is further connected to a hydroxylamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine can be achieved through several synthetic routes. One common method involves the reaction of di(prop-2-en-1-yl)amine with a suitable aldehyde or ketone to form the corresponding imine, which is then reduced to the hydroxylamine derivative. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{3-[Di(prop-2-en-1-yl)amino]propylidene}hydroxylamine include:
- N,N-Di(prop-2-yn-1-yl)adamantan-1-amines
- N-(Prop-2-en-1-yl)acetamide
- Imidazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the di(prop-2-en-1-yl)amino group and the hydroxylamine moiety. This structure imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
124852-90-0 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-[3-[bis(prop-2-enyl)amino]propylidene]hydroxylamine |
InChI |
InChI=1S/C9H16N2O/c1-3-7-11(8-4-2)9-5-6-10-12/h3-4,6,12H,1-2,5,7-9H2 |
InChI Key |
RRALIHZWCSGHLA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC=NO)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
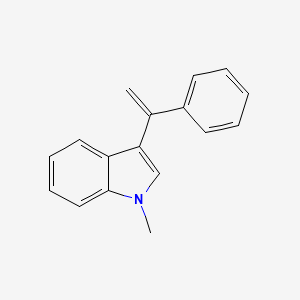
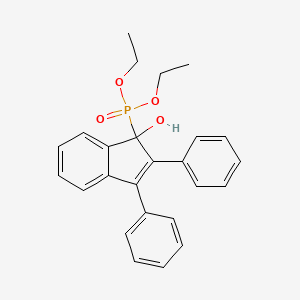
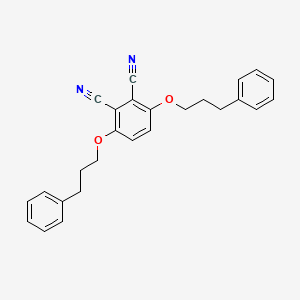
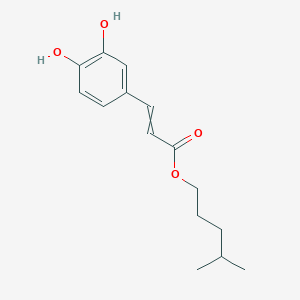
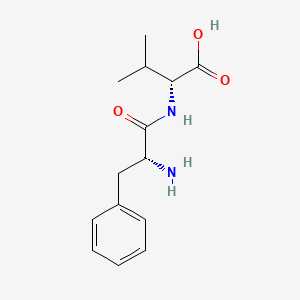
![Diethyl N-{2-[ethyl(prop-2-yn-1-yl)amino]ethyl}phosphoramidate](/img/structure/B14296910.png)
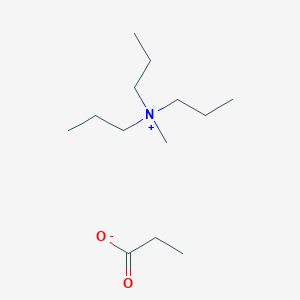
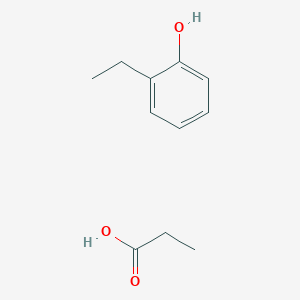

![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
